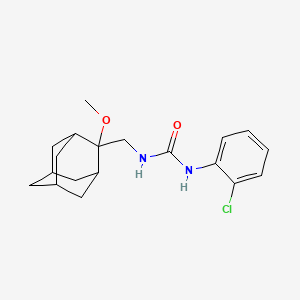

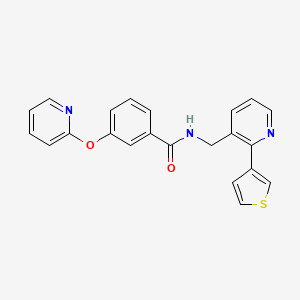

![molecular formula C28H29N3O2 B2482509 4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 890638-19-4](/img/structure/B2482509.png)

4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules involving benzimidazole and pyrrolidinone frameworks often utilizes N-alkylation, cyclocondensation, and reactions under microwave irradiation among other techniques. For example, Özdemir et al. (2016) describe the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole through N-alkylation, showcasing methodologies that could potentially be adapted for synthesizing the compound of interest (Özdemir, Dayan, & Demirmen, 2016).

Molecular Structure Analysis

Structural and spectroscopic characterization techniques such as FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction are commonly employed to elucidate the molecular structure of synthesized compounds. Density functional theory (DFT) calculations also play a crucial role in theoretical characterization, as demonstrated by Özdemir et al. (2016), providing insights into the molecular and spectroscopic features of compounds (Özdemir, Dayan, & Demirmen, 2016).

Chemical Reactions and Properties

The reactivity of compounds with benzimidazole and pyrrolidinone moieties towards various reagents can lead to the formation of a wide range of derivatives. This reactivity is essential for exploring the chemical properties and potential applications of the synthesized compounds. For instance, the work by Mohareb and Gamaan (2018) on the reactivity of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate with different chemical reagents to synthesize thiophene, pyrazole, coumarin derivatives provides a framework for understanding the chemical behavior of similar molecules (Mohareb & Gamaan, 2018).

Aplicaciones Científicas De Investigación

Bifunctional N-heterocyclic Carbene Ligands

Compounds containing imidazole derivatives, similar in structure to the compound , have been developed as bifunctional ligands. For example, imidazo[1,5-a]pyridin-3-ylidenes have been used in catalyzing direct C–H carboxylation with CO2, highlighting their potential in catalysis and synthetic organic chemistry applications (Park et al., 2017).

Antimicrobial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, bearing a structural resemblance, have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings suggest potential applications in developing new antimycobacterial agents (Lv et al., 2017).

Synthesis and Chemical Analysis

The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving similar compounds illustrates the importance of these molecules in synthesizing new chemical entities with potential biological activities (Goli-Garmroodi et al., 2015).

Analytical and Environmental Applications

The development of efficient gas chromatographic methods for the determination of imidazolinone herbicides, utilizing dimethyl derivatives of imidazolinone, underscores the relevance of structural analogs in analytical chemistry, particularly in environmental monitoring (Anisuzzaman et al., 2000).

Propiedades

IUPAC Name |

4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2/c1-19-8-11-23(12-9-19)31-18-22(17-27(31)32)28-29-24-6-4-5-7-25(24)30(28)14-15-33-26-13-10-20(2)16-21(26)3/h4-13,16,22H,14-15,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYGFXKXZJPHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

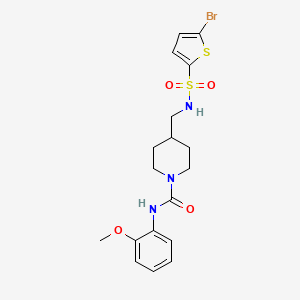

![Methyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2482430.png)

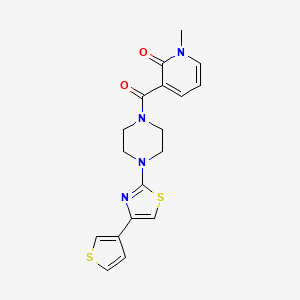

![3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2482433.png)

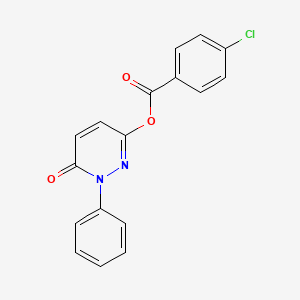

![1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2482434.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2482436.png)

![ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate](/img/structure/B2482437.png)

![2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2482440.png)

![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)

![N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482445.png)

![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride](/img/structure/B2482447.png)